

Thermochemical Properties of 2-Methyleneglutaronitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyleneglutaronitrile

Cat. No.: B075433

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **2-Methyleneglutaronitrile** (CAS RN: 1572-52-7), a significant intermediate in chemical synthesis. Due to a notable absence of experimentally determined thermochemical data in publicly accessible literature, this document presents estimated values for key properties, including the standard enthalpy of formation, ideal gas heat capacity, and standard entropy. These estimations are derived using the reliable Joback group additivity method. Furthermore, this guide outlines the generalized experimental protocols that would be employed for the precise determination of these properties, offering a roadmap for future research. The synthesis of **2-Methyleneglutaronitrile** via the dimerization of acrylonitrile and its principal reactions, such as hydrogenation and anionic polymerization, are also detailed and visually represented through reaction pathway diagrams.

Introduction

2-Methyleneglutaronitrile, also known as 2,4-dicyano-1-butene, is a bifunctional molecule featuring two nitrile groups and a terminal double bond. This unique structure makes it a valuable precursor in the synthesis of a variety of chemical entities, including amines, and polymers.^[1] A thorough understanding of its thermochemical properties is crucial for process optimization, safety analysis, and reaction engineering in its various applications.

This document serves as a foundational resource for professionals in research and drug development by consolidating available information and providing robust estimations for critical thermochemical parameters.

Estimated Thermochemical Properties

As of the date of this publication, experimental data on the standard enthalpy of formation, heat capacity, and standard entropy of **2-Methyleneglutaronitrile** are not available in the peer-reviewed literature. To bridge this gap, the Joback group additivity method has been employed to estimate these fundamental thermochemical properties.^[2] The Joback method is a well-established estimation technique that calculates thermodynamic properties based on the molecular structure of a compound.^[2]

The molecule is deconstructed into the following functional groups for the purpose of this estimation:

- 1 x >C=CH₂ (vinylic carbon)
- 1 x -CH₂- (methylene group)
- 1 x >CH- (methine group)
- 2 x -CN (nitrile group)

The estimated values are presented in the tables below. It is imperative to note that these are theoretical estimations and should be used with an understanding of their origin until they can be validated by experimental measurements.

Table 1: Estimated Molar Thermochemical Properties of **2-Methyleneglutaronitrile** at 298.15 K

Property	Symbol	Estimated Value	Units
Standard Ideal Gas Enthalpy of Formation	ΔH_f°	198.5 kJ/mol	kJ/mol
Standard Ideal Gas Gibbs Free Energy of Formation	ΔG_f°	296.9 kJ/mol	kJ/mol
Ideal Gas Entropy	S°	375.4 J/mol·K	J/mol·K

Table 2: Estimated Ideal Gas Heat Capacity of **2-Methyleneglutaronitrile** as a Function of Temperature

The ideal gas heat capacity (C_p) can be expressed as a function of temperature (T in Kelvin) using the following polynomial equation derived from the Joback method:

$$C_p \text{ (J/mol·K)} = a + bT + cT^2 + dT^3$$

Coefficient	Estimated Value
a	7.82 x 10 ¹
b	3.75 x 10 ⁻¹
c	-1.58 x 10 ⁻⁴
d	-5.73 x 10 ⁻⁹

Experimental Protocols for Thermochemical Data Determination

To obtain precise and reliable thermochemical data for **2-Methyleneglutaronitrile**, the following established experimental methodologies are recommended.

Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔH_f°) is most accurately determined through combustion calorimetry.

Methodology:

- Sample Preparation: A precisely weighed sample of high-purity **2-Methyleneglutaronitrile** is placed in a crucible within a bomb calorimeter.
- Calorimeter Setup: The bomb is sealed, pressurized with an excess of pure oxygen, and submerged in a known mass of water in an insulated container. The initial temperature of the water is recorded.
- Combustion: The sample is ignited via an electrical fuse. The complete combustion of the organic nitrile yields carbon dioxide (CO₂), nitrogen (N₂), and water (H₂O).
- Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is carefully recorded.
- Calculation: The heat of combustion (q_combustion) is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of combustion (ΔH_c°) is then determined.
- Hess's Law Application: The standard enthalpy of formation is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O).

Heat Capacity Determination using Differential Scanning Calorimetry (DSC)

The heat capacity (C_p) of **2-Methyleneglutaronitrile** can be measured as a function of temperature using Differential Scanning Calorimetry.

Methodology:

- Sample Preparation: A small, accurately weighed sample of **2-Methyleneglutaronitrile** is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

- DSC Analysis: The sample and reference pans are placed in the DSC instrument. They are then heated at a constant rate over the desired temperature range.
- Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.
- Calculation: The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass.

Standard Entropy Determination

The standard entropy (S°) is typically determined from heat capacity measurements down to near absolute zero.

Methodology:

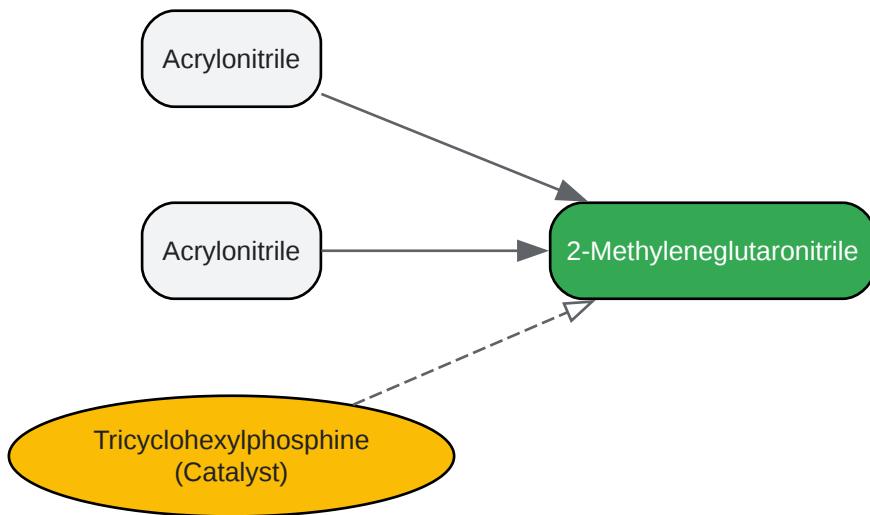
- Low-Temperature Heat Capacity Measurement: The heat capacity of **2-Methyleneglutaronitrile** is measured from a very low temperature (approaching 0 K) up to 298.15 K using an adiabatic calorimeter.
- Phase Transitions: The enthalpies of any phase transitions (e.g., solid-solid, fusion) that occur within this temperature range are measured.
- Third Law of Thermodynamics: The standard entropy at 298.15 K is calculated by integrating the heat capacity data (C_p/T) with respect to temperature from 0 K to 298.15 K, and adding the entropies of any phase transitions.

Synthesis and Reactivity

2-Methyleneglutaronitrile is primarily synthesized through the dimerization of acrylonitrile. Its chemical reactivity is characterized by the presence of two nitrile groups and a carbon-carbon double bond, making it a versatile building block for more complex molecules.

Synthesis Pathway: Dimerization of Acrylonitrile

The industrial synthesis of **2-Methyleneglutaronitrile** is achieved by the head-to-tail dimerization of acrylonitrile in the presence of a catalyst, such as tricyclohexylphosphine.[3]

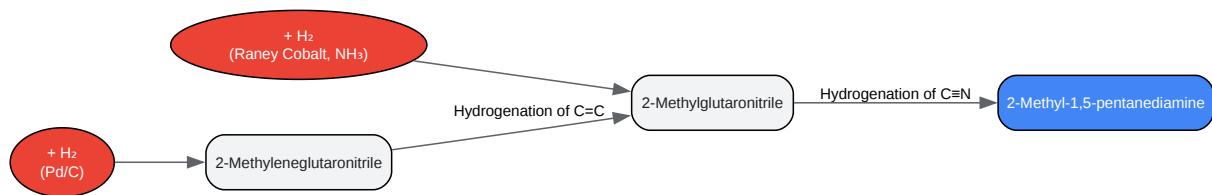


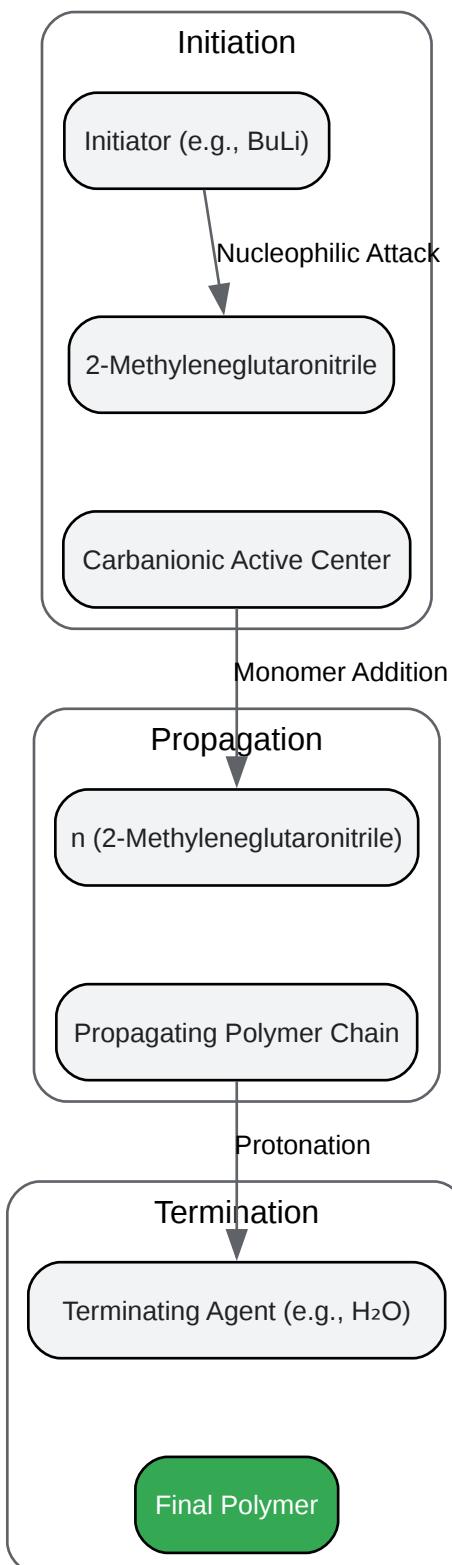
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Synthesis of **2-Methyleneglutaronitrile**.

Key Reactions

The double bond and the nitrile groups of **2-Methyleneglutaronitrile** can be selectively hydrogenated. For instance, catalytic hydrogenation can reduce the nitrile groups to primary amines, yielding 2-methyl-1,5-pentanediamine, a useful monomer for polyamides.[4]



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